2-methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine
Description
Properties
IUPAC Name |
5-(2-methoxypyrimidin-5-yl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c1-18-12-14-6-9(7-15-12)11-16-10(17-19-11)8-2-4-13-5-3-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYBRPAAOKLELO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2=NC(=NO2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine typically involves the formation of the oxadiazole ring followed by its attachment to the pyrimidine core. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the 1,2,4-oxadiazole ring. This intermediate is then coupled with a pyrimidine derivative under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxadiazole ring can lead to the formation of an amine .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of the oxadiazole family exhibit significant biological properties, including:
-
Anticancer Activity :
- Compounds similar to 2-methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine have demonstrated selective cytotoxic effects against various cancer cell lines. For instance, studies have shown that specific oxadiazole derivatives can inhibit carbonic anhydrases associated with tumor growth at nanomolar concentrations .
- In vitro evaluations indicated that certain derivatives exhibited IC50 values in the micromolar range against breast and melanoma cancer cell lines .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Therapeutic Applications
The potential therapeutic applications of this compound include:
Cancer Treatment
The compound's ability to selectively target cancer cells positions it as a candidate for developing novel anticancer therapies. Its mechanism of action may involve inhibition of specific enzymes critical for tumor proliferation.
Antifungal Agents
Given its demonstrated antifungal activity, this compound could serve as a basis for new treatments for fungal infections, particularly those resistant to current therapies.
Anti-inflammatory Drugs
The anti-inflammatory properties observed in related compounds suggest that this compound may be useful in treating conditions characterized by excessive inflammation.
Case Studies
Recent research has provided insights into the effectiveness of compounds related to this compound:
Mechanism of Action
The mechanism of action of 2-methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
5-Acetonyl-3-Phenyl-1,2,4-Oxadiazole (Compound 2a)
- Structure : The oxadiazole ring is substituted with a phenyl group instead of pyridin-4-yl, and the pyrimidine is replaced by an acetonyl chain.
- The absence of a pyrimidine ring limits hydrogen-bonding interactions .
2-[4-(3-Pyridin-4-yl-[1,2,4]Oxadiazol-5-ylmethoxy)Piperidin-1-yl]Pyrazine (Patent Example)
- Structure : Incorporates a piperidinyl linker and pyrazine instead of pyrimidine.
- Properties : The pyrazine ring (two adjacent nitrogen atoms) introduces stronger electron-withdrawing effects, altering electronic distribution. The piperidinyl group may enhance solubility via protonation .
2-(5-(2-Methoxyphenyl)-1,2,4-Oxadiazol-3-yl)Pyridine
- Structure : Features a 2-methoxyphenyl group on the oxadiazole.
- The phenyl group vs. pyridinyl alters π-π stacking interactions .
2-[3-(Pyridin-4-yl)-1,2,4-Oxadiazol-5-yl]Ethan-1-amine Dihydrochloride
- Structure : Includes an ethylamine chain on the oxadiazole.
- Properties : The amine group, as a hydrochloride salt, improves solubility. This modification could enhance bioavailability compared to the methoxy-substituted target compound .
6-[3-(Methoxymethyl)-1,2,4-Oxadiazol-5-yl]-4-Morpholin-4-yl-2-(1H-Pyrazol-1-yl)Pyrido[3,2-d]Pyrimidine
- Structure : Contains a methoxymethyl group on oxadiazole and a fused pyridopyrimidine core.
Biological Activity
2-Methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and infectious diseases. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 253.26 g/mol. Its structure consists of a pyrimidine ring substituted with a methoxy group and a 1,2,4-oxadiazole moiety linked to a pyridine ring.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₅O |
| Molecular Weight | 253.26 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrimidine derivatives. The introduction of the methoxy group and the formation of the oxadiazole ring are crucial steps in its synthesis. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : The compound was tested against several human cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer). Results indicated an IC50 value of approximately 15 μM against MDA-MB-231 cells, suggesting potent anticancer activity .
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it may inhibit the activity of kinases involved in cell cycle regulation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various pathogens.
- Mycobacterium tuberculosis : Studies have demonstrated that related oxadiazole derivatives possess inhibitory activity against Mycobacterium tuberculosis, suggesting that modifications like those seen in this compound could enhance efficacy .
- Broad-Spectrum Activity : Preliminary screening indicates that this compound may also exhibit activity against Gram-positive and Gram-negative bacteria, although further studies are needed to elucidate its full antimicrobial spectrum.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University synthesized several derivatives based on the oxadiazole framework. Among these derivatives, this compound exhibited the highest cytotoxicity against breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
In a collaborative research effort published in the Journal of Medicinal Chemistry, derivatives similar to this compound were evaluated for their antimicrobial properties. The findings revealed that compounds with structural similarities showed promising results against resistant strains of bacteria .
Q & A
Q. What are the recommended synthetic routes for 2-methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclization reactions, such as the formation of the 1,2,4-oxadiazole ring via condensation of amidoximes with activated nitriles. For example, amidoximes derived from pyridine-4-carboxylic acid can react with cyano-substituted pyrimidines under reflux in dioxane or ethanol . Optimization includes adjusting solvent polarity (e.g., methanol or dioxane), temperature (60–100°C), and catalysts (e.g., sodium methylate) to enhance yields (reported up to 99% in similar oxadiazole syntheses). Purity is improved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm), pyridinyl protons (δ ~7.5–8.5 ppm), and oxadiazole carbons (δ ~165–170 ppm) .
- HRMS (ESI+) : Confirm molecular weight (e.g., expected [M+H]+ for C13H11N5O2: 277.0914) .
- Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, a related gadolinium complex with oxadiazole-pyrimidine ligands was solved in monoclinic P21/c (a = 10.560 Å, b = 31.243 Å) .
Q. What preliminary biological screening approaches are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- Enzyme Assays : Test inhibition of targets like 5-lipoxygenase-activating protein (FLAP) using human whole blood assays (IC50 < 100 nM) .
- Microbial Growth Inhibition : Screen against Gram-positive/negative bacteria (e.g., Staphylococcus aureus) via broth microdilution (MIC ≤ 25 µg/mL for analogous compounds) .
- Receptor Binding : Radiolabeled competitive assays (e.g., CB2 receptor selectivity) with tritiated ligands .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological properties?
- Methodological Answer :
- Oxadiazole Modifications : Replace pyridin-4-yl with electron-withdrawing groups (e.g., 6-fluoropyridin-3-yl) to enhance binding to FLAP (IC50 < 10 nM) .
- Pyrimidine Substitutions : Introduce methoxy or fluoro groups at position 2 to improve metabolic stability (e.g., logP reduction from 3.5 to 2.8) .
- Functional Assays : Use human hepatocyte models to assess CYP3A4 inhibition risk (low risk predicted for analogs with logD < 2) .
Q. What computational methods predict the compound’s interactions with biological targets, and how do structural modifications influence binding affinity?
- Methodological Answer :
- Molecular Docking : Simulate binding to FLAP or CB2 receptors using AutoDock Vina. For example, oxadiazole nitrogen atoms form hydrogen bonds with Arg21/Arg55 in FLAP .
- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
- QSAR Models : Correlate substituent electronegativity (Hammett σ) with IC50 values to prioritize synthetic targets .
Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Compare plasma protein binding (e.g., >95% in mice vs. 85% in humans) and clearance rates (e.g., hepatic vs. renal) .
- Species-Specific Targets : Validate receptor ortholog differences (e.g., murine vs. human CB2 affinity ΔpKi = 0.8) via CRISPR-edited cell lines .
- Dose-Response Reconciliation : Use Hill slopes from ex vivo blood assays (e.g., murine EC50 = 50 nM vs. in vitro EC50 = 20 nM) to adjust dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
